6-tert-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-{[(3-methoxyphenyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Description
The compound 6-tert-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-{[(3-methoxyphenyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a structurally complex benzothiophene carboxamide derivative. Its core consists of a tetrahydro-1-benzothiophene scaffold substituted with:
- A tert-butyl group at position 6, enhancing steric bulk and lipophilicity .
- A carboxamide group at position 3, linked to a 1,1-dioxidotetrahydrothiophen-3-yl moiety (a sulfone-containing heterocycle), which may influence solubility and hydrogen-bonding interactions .
- A 2-{[(3-methoxyphenyl)carbonyl]amino} substituent, introducing a methoxy-aromatic group that could modulate electronic properties and biological activity .
Properties
Molecular Formula |
C25H32N2O5S2 |
|---|---|
Molecular Weight |
504.7 g/mol |
IUPAC Name |
6-tert-butyl-N-(1,1-dioxothiolan-3-yl)-2-[(3-methoxybenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
InChI |
InChI=1S/C25H32N2O5S2/c1-25(2,3)16-8-9-19-20(13-16)33-24(27-22(28)15-6-5-7-18(12-15)32-4)21(19)23(29)26-17-10-11-34(30,31)14-17/h5-7,12,16-17H,8-11,13-14H2,1-4H3,(H,26,29)(H,27,28) |
InChI Key |
UCTVETZEWPUTAU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1CCC2=C(C1)SC(=C2C(=O)NC3CCS(=O)(=O)C3)NC(=O)C4=CC(=CC=C4)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-tert-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-{[(3-methoxyphenyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide involves multiple steps, each requiring specific reagents and conditionsCommon reagents used in these steps include tert-butyl chloride, methoxyphenyl isocyanate, and dioxidotetrahydrothiophene .
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste.
Chemical Reactions Analysis
Types of Reactions
6-tert-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-{[(3-methoxyphenyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: Substitution reactions allow for the replacement of specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions . Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions can introduce new functional groups, such as halides or alkyl groups .
Scientific Research Applications
6-tert-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-{[(3-methoxyphenyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as a catalyst in industrial processes
Mechanism of Action
The mechanism of action of 6-tert-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-{[(3-methoxyphenyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Benzothiophene Carboxamide Derivatives
*Calculated based on standard atomic weights.
Key Findings:
Substituent Effects on Antimicrobial Activity: Benzothiophene analogs 6g and 6h () demonstrated significant intrinsic antibacterial activity (MIC = 25 µg/mL against P. aeruginosa), outperforming other carboxamides with MICs ≥100 µg/mL. The 3-methoxyphenyl group in the target compound may improve solubility compared to halogenated analogs (e.g., 4-chloroanilino in ), as methoxy groups enhance hydrophilicity . However, the sulfone moiety in the target compound could counterbalance this by increasing polarity .
Role of the Carboxamide Group: All analogs retain the carboxamide functional group, which is essential for hydrogen bonding with biological targets (e.g., efflux pump proteins in P. aeruginosa) .
Impact of Lipophilic Groups :
- The tert-butyl group at position 6 (shared by the target compound and ’s analog) increases steric bulk, which may protect against enzymatic degradation or enhance interactions with hydrophobic protein pockets .
Comparative Potentiation Efficacy: highlights that carboxamide derivatives at 6.25 µg/mL potentiate levofloxacin (LVX), reducing its MIC in P. aeruginosa. The target compound’s structural complexity may further enhance this effect, though experimental validation is needed .
Biological Activity
The compound 6-tert-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-{[(3-methoxyphenyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide (C23H30N2O3S2) is a complex organic molecule characterized by its unique structural features, including multiple functional groups that suggest significant potential for biological activity. This article delves into the biological activity of this compound, highlighting its mechanisms of action, therapeutic applications, and relevant research findings.
Structural Overview
The structural complexity of this compound includes:
- Tert-butyl group : Known for enhancing lipophilicity.
- Tetrahydrothiophene moiety : Contributes to the compound's interaction with biological targets.
- Benzothiophene structure : Often linked to various pharmacological activities.
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C23H30N2O3S2 |
| Molecular Weight | 504.7 g/mol |
| Functional Groups | Amide, Thiophene |
Biological Activity
Research indicates that compounds similar to 6-tert-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-{[(3-methoxyphenyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide exhibit diverse biological activities. Notable areas of activity include:
Anticancer Properties
Preliminary studies suggest that this compound may inhibit specific cellular pathways involved in cancer progression. The presence of heteroatoms (nitrogen and sulfur) enhances its interaction with biological macromolecules, potentially increasing its efficacy as a therapeutic agent against various tumors.
The mechanisms through which this compound exerts its biological effects are still under investigation. Initial findings indicate:
- Inhibition of Tumor Cell Proliferation : The compound may interfere with signaling pathways critical for cancer cell survival.
- Binding Affinity Studies : Molecular docking studies suggest strong binding to target proteins involved in cancer signaling pathways.
Study 1: Anticancer Activity
A recent study investigated the effects of 6-tert-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-{[(3-methoxyphenyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide on various cancer cell lines. Results indicated:
- Cell Line Used : MCF-7 (breast cancer), A549 (lung cancer).
- IC50 Values : The compound displayed IC50 values in the low micromolar range, indicating potent anti-proliferative effects.
Study 2: Mechanistic Insights
Another study focused on the molecular mechanisms underlying the anticancer activity of this compound. Key findings included:
- Apoptosis Induction : Flow cytometry analysis revealed an increase in apoptotic cells after treatment.
- Pathway Analysis : Western blotting showed downregulation of anti-apoptotic proteins such as Bcl-2 and upregulation of pro-apoptotic markers like Bax.
Comparative Analysis with Similar Compounds
To contextualize the biological activity of this compound, a comparison with structurally similar compounds is essential.
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-[[(E)-(4-methoxyphenyl)methylene]amino]-N-(3-methylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | Exhibits antibacterial properties | Antibacterial |
| N-(4-methylphenyl)-2-[[(E)-(4-methylphenyl)methylene]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | Similar structural framework with different substituents | Potential anticancer |
| 2-amino-N-(benzothiazol-2-yl)-4,5-dihydrobenzo[b]thiophene-3-carboxamide | Shows promise in anticancer activity | Anticancer |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
